

In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzamide

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylbenzamide

Cat. No.: B1294092

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-3,5-dimethylbenzamide**, a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. This document compiles available data on its properties, synthesis, and potential applications to support research and development activities.

Core Chemical Properties

4-Bromo-3,5-dimethylbenzamide is a substituted aromatic amide with the molecular formula $C_9H_{10}BrNO$.^{[1][2]} Its structure features a benzene ring substituted with a bromine atom, two methyl groups, and a carboxamide group. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: General and Physical Properties of **4-Bromo-3,5-dimethylbenzamide**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ BrNO	[1][2]
Molecular Weight	228.09 g/mol	[1][2]
CAS Number	864825-81-0	[1]
Appearance	Solid	
Boiling Point	261.1 °C at 760 mmHg	[2]
Melting Point	Not available in the searched literature.	
Form	Solid	

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromo-3,5-dimethylbenzamide** is not readily available in the public domain. However, data for structurally similar compounds can provide valuable insights for characterization.

Note: The following spectroscopic data is for the related compound 4-Bromo-N,N-dimethylbenzamide and is provided for comparative purposes.

Table 2: Spectroscopic Data for 4-Bromo-N,N-dimethylbenzamide (CAS: 18469-37-9)

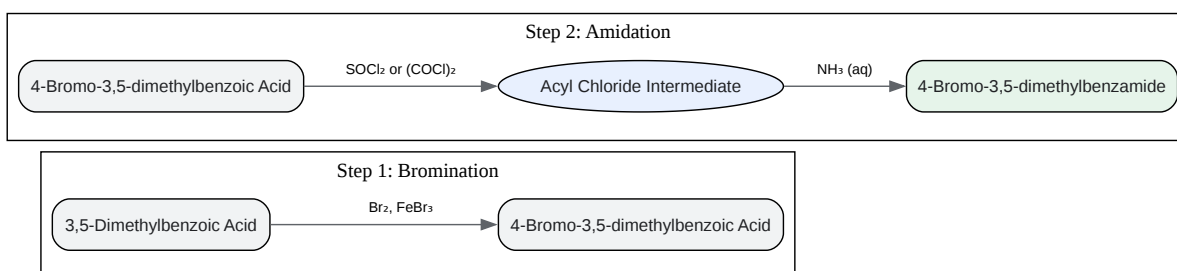
Spectrum Type	Key Peaks/Shifts	Source(s)
¹ H NMR	(400 MHz, DMSO) δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H)	
¹³ C NMR	(75 MHz, DMSO) δ 169.06, 135.61, 131.26, 129.15, 122.66	
Mass Spectrometry (GC-MS)	m/z: 228, 185, 183	[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-3,5-dimethylbenzamide** is not explicitly described in the available literature. However, a general and adaptable method for the synthesis of benzamides involves the amidation of the corresponding benzoic acid or its activated derivative (e.g., acyl chloride).

Proposed Synthesis Pathway

A plausible synthetic route to **4-Bromo-3,5-dimethylbenzamide** starts from 3,5-dimethylbenzoic acid. This pathway involves two main steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.



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Caption: Proposed synthesis of **4-Bromo-3,5-dimethylbenzamide**.

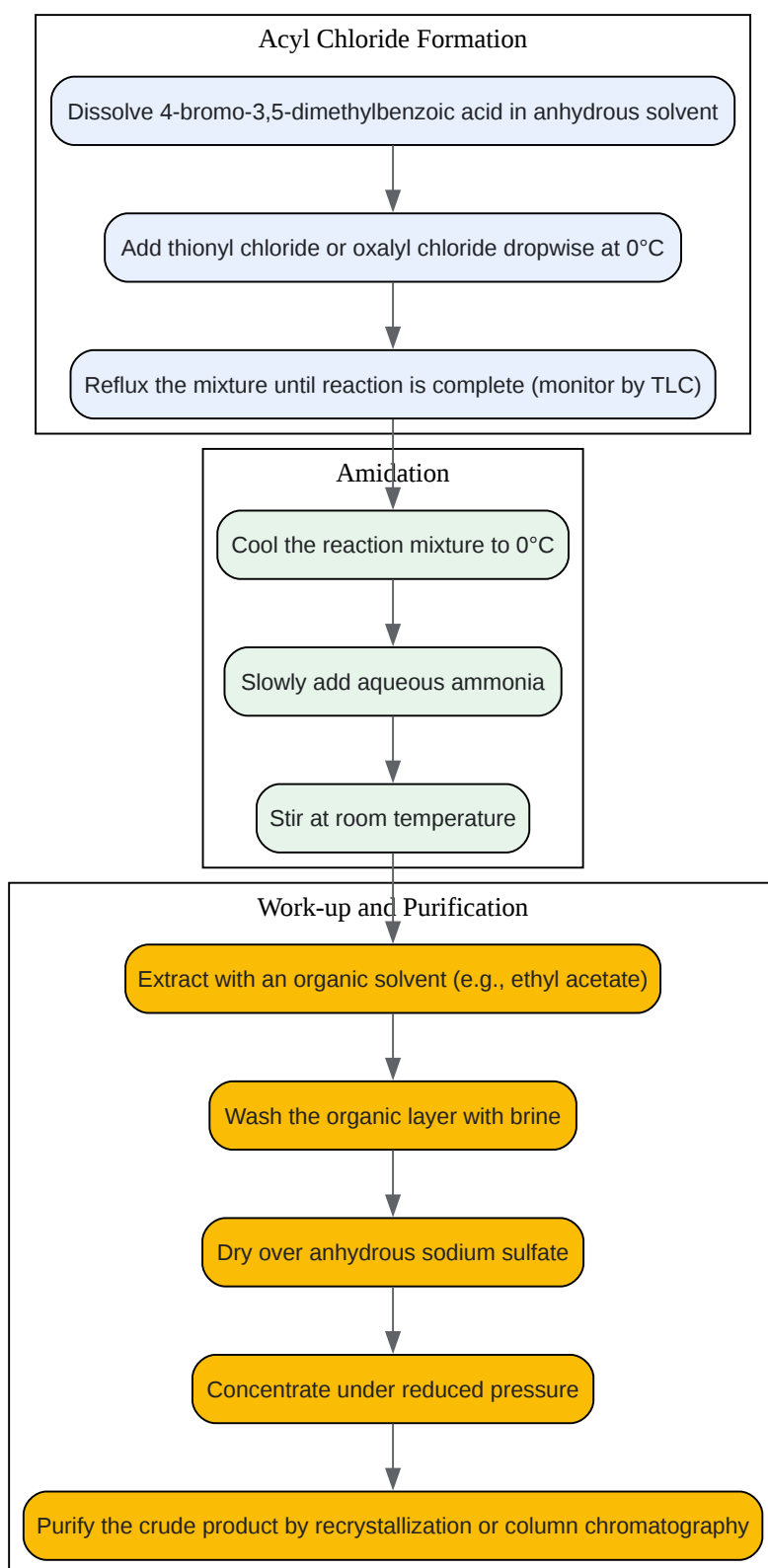
General Experimental Protocol for Amide Synthesis (Adapted)

This protocol is a generalized procedure for the synthesis of benzamides from benzoic acids and can be adapted for the preparation of **4-Bromo-3,5-dimethylbenzamide** from 4-bromo-3,5-dimethylbenzoic acid.

Materials:

- 4-Bromo-3,5-dimethylbenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Ammonia solution (aqueous)
- Anhydrous sodium sulfate (Na_2SO_4)
- Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Workflow:



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Caption: General workflow for the synthesis of **4-Bromo-3,5-dimethylbenzamide**.

Procedure:

- **Acyl Chloride Formation:** In a round-bottom flask, dissolve 4-bromo-3,5-dimethylbenzoic acid in an anhydrous solvent like dichloromethane or THF. Cool the solution in an ice bath. Slowly add thionyl chloride or oxalyl chloride. After the addition, allow the mixture to warm to room temperature and then reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- **Amidation:** Cool the reaction mixture back to 0°C and slowly add an excess of concentrated aqueous ammonia. Stir the resulting mixture vigorously at room temperature for several hours.
- **Work-up:** Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Biological Activity and Applications

The publicly available information on the specific biological activities of **4-Bromo-3,5-dimethylbenzamide** is limited. It has been mentioned as an intermediate in the preparation of imidazole derivatives that act as opioid receptor modulators.[4]

Structurally related benzamide derivatives have been investigated for various therapeutic applications. For instance, certain 4-bromo-N-arylbenzamides have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which is a target in non-small cell lung cancer. This suggests that the 4-bromo-benzamide scaffold could be a valuable pharmacophore for developing kinase inhibitors.

Safety Information

4-Bromo-3,5-dimethylbenzamide should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

4-Bromo-3,5-dimethylbenzamide is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is not fully available in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and handling. Further research to fully characterize this compound and explore its biological activities is warranted and could lead to the development of novel therapeutic agents and other valuable chemical entities.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294092#4-bromo-3-5-dimethylbenzamide-chemical-properties]

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